molecular formula C19H21BrN4O3S B2482006 5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-25-9

5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2482006
CAS No.: 869343-25-9
M. Wt: 465.37
InChI Key: LTFGWXALSIWGBL-UHFFFAOYSA-N
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Description

5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a spirocyclic ketal system that is often employed as a protected form of a carbonyl group, enhancing the molecule's solubility and altering its pharmacokinetic profile . The core structure incorporates a thiazolo[3,2-b][1,2,4]triazole, a fused heterobicyclic system known for its diverse biological activities. The presence of a 3-bromophenyl group and a methyl substitution on the thiazolo ring makes this compound a valuable intermediate or target molecule for structure-activity relationship (SAR) studies. This compound is structurally analogous to other documented spirocyclic derivatives, such as the 4-bromophenyl and 3-chlorophenyl variants, which are utilized in the exploration of novel bioactive molecules . Its primary research application lies in the screening and development of new therapeutic agents, potentially acting on central nervous system targets, given the known pharmacological relevance of similar spirocyclic and triazole-containing compounds. Researchers may employ it as a key scaffold in hit-to-lead optimization campaigns, leveraging its structural complexity to probe specific enzyme or receptor binding sites. The molecule is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[(3-bromophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-3-2-4-14(20)11-13)23-7-5-19(6-8-23)26-9-10-27-19/h2-4,11,15,25H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFGWXALSIWGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 869343-25-9) is a complex organic molecule that incorporates various functional groups and structural motifs. Its unique structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C19H21BrN4O3SC_{19}H_{21}BrN_{4}O_{3}S with a molecular weight of 465.4 g/mol. The structure includes a bromophenyl group, a spirocyclic framework, and a thiazolotriazole core, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H21BrN4O3SC_{19}H_{21}BrN_{4}O_{3}S
Molecular Weight465.4 g/mol
CAS Number869343-25-9

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique combination of functional groups allows it to modulate the activity of these targets effectively. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and antitumor properties.

Antimicrobial Activity

Research indicates that compounds with thiazole and triazole moieties often demonstrate significant antimicrobial properties. A study exploring derivatives of thiazolo[3,2-b][1,2,4]triazoles has shown promising results against various bacterial strains.

Antitumor Activity

The presence of the spirocyclic structure has been linked to enhanced cytotoxicity against cancer cell lines. For instance, compounds with similar structural features have been reported to inhibit cell proliferation in breast and colon cancer models.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several thiazolo[3,2-b][1,2,4]triazole derivatives against E. coli and S. aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
    CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
    Test Compound3216
    Control (Amoxicillin)84
  • Cytotoxicity in Cancer Models : In vitro studies on human breast cancer cell lines demonstrated that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1065
    2040

Comparative Analysis

The biological activities of the compound can be compared to other similar compounds containing thiazole and triazole rings:

Compound NameAntimicrobial ActivityAntitumor Activity
5-(3-Bromophenyl)-7-(6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-pyridin-3-yl)-pyrido[2,3-d]pyrimidin-4-ylamineModerateHigh
Test CompoundHighModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous triazole- and spirocycle-containing derivatives reported in the literature. Key differences in substitution patterns, spectroscopic properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Spectral Data (IR/NMR) Biological Activity References
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole-thione 3-Bromophenyl, 4-methylphenyl IR: 3316 cm⁻¹ (NH), 1249 cm⁻¹ (C=S); ¹H-NMR: δ 9.81 (triazole), 2.48 (CH3) Not explicitly reported; likely antimicrobial
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethylindolone Triazinoindole-pyrazole 4-Bromophenyl, 6,6-dimethylindolone Limited data; focus on synthetic methodology Anticancer (inferred from similar analogs)
8-(5-Bromopyrimidin-2-yl)-3,6,6-triphenyl-5,6,7,8-tetrahydrotriazolo[3,4-f][1,3,5]triazaphosphinin-6-ol Triazolo-triazaphosphine 5-Bromopyrimidinyl, triphenyl groups ³¹P NMR: δ 157.2 (triazole), 151.1 (pyrimidine) Unreported; structural focus
Target Compound: 5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo-triazole-spirocycle 3-Bromophenyl, 1,4-dioxa-8-azaspiro[4.5]decan-8-yl, methyl, hydroxyl Predicted IR: ~3400 cm⁻¹ (OH), ~1520 cm⁻¹ (C=N); ¹H-NMR: δ 1.5–4.0 (spirocycle protons) Hypothesized antimicrobial/antifungal [Synthesis-based]

Key Findings:

Structural Complexity : The target compound’s spirocyclic system distinguishes it from simpler triazole derivatives (e.g., ), offering enhanced stereochemical control and metabolic stability.

Spectroscopic Signatures : Unlike the C=S stretch (1249 cm⁻¹) in ’s triazole-thione derivative, the target’s hydroxyl group would dominate IR spectra near 3400 cm⁻¹. The spirocycle’s ether and amine groups may also contribute to unique ¹H-NMR splitting patterns (δ 1.5–4.0) .

Biological Activity: While highlights triazolothiadiazoles with potent antimicrobial activity (e.g., MIC = 12.5 µg/mL against S.

Synthetic Challenges : The spirocycle’s synthesis likely requires multi-step cyclization, contrasting with ’s simpler oxadiazole-to-triazole conversions .

Q & A

What are the common synthetic pathways for preparing this compound, and what key intermediates are involved?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step routes to assemble the triazole-thiazole core and incorporate the spirocyclic and bromophenyl moieties. Key steps include:

  • Thiazole Formation : Cyclization of thiourea derivatives with α-haloketones (e.g., bromoacetophenone analogs) to form the thiazolo[3,2-b]triazole scaffold .
  • Spirocyclic Integration : Reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a bromophenyl-substituted aldehyde via Mannich or nucleophilic substitution reactions to introduce the spirocyclic group .
  • Final Functionalization : Methylation at the 2-position of the thiazole and hydroxylation at the 6-position using selective oxidizing agents (e.g., KMnO₄ under controlled pH) .

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